6,7-Dimethoxy-2-methyl-1,2-dihydrophthalazin-1-one is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound belongs to the class of phthalazines, which are bicyclic compounds containing a fused benzene and pyrazine ring. The presence of methoxy groups at the 6 and 7 positions significantly influences its chemical properties and biological activities.
This compound can be synthesized through various methods, often involving the modification of simpler organic precursors. The synthesis of phthalazine derivatives typically utilizes reactions such as cyclization and functional group transformations.
6,7-Dimethoxy-2-methyl-1,2-dihydrophthalazin-1-one is classified under:
Methods
The synthesis of 6,7-Dimethoxy-2-methyl-1,2-dihydrophthalazin-1-one can be achieved through several synthetic routes. A common method involves the reaction of appropriate aniline derivatives with diketones or other suitable reagents under controlled conditions.
For example, one method involves heating 2-methylphthalic anhydride with methanol in the presence of a catalytic amount of sulfuric acid to produce the desired phthalazine derivative .
The molecular structure of 6,7-Dimethoxy-2-methyl-1,2-dihydrophthalazin-1-one features:
6,7-Dimethoxy-2-methyl-1,2-dihydrophthalazin-1-one can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is largely influenced by the electron-withdrawing nature of the ketone and the electron-donating properties of the methoxy groups. This balance allows for selective reactions under mild conditions .
Experimental data from related compounds suggest that structural modifications can significantly alter biological activity .
Relevant spectroscopic data (e.g., Infrared Spectroscopy and Nuclear Magnetic Resonance) can provide insights into functional group characteristics and molecular interactions .
6,7-Dimethoxy-2-methyl-1,2-dihydrophthalazin-1-one has potential applications in:
This compound's unique structure and reactivity make it a subject of interest for further research in medicinal chemistry and materials science .
Phthalazine derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile bioactivity profiles and synthetic accessibility. The unsubstituted phthalazine nucleus emerged in the mid-20th century as a key structural motif in vasodilatory agents, exemplified by early compounds like hydralazine. Systematic exploration revealed that strategic substitution dramatically modulates pharmacological targeting, enabling selective engagement with diverse enzyme classes and receptors. Contemporary drug discovery exploits this scaffold for designing inhibitors targeting poly(ADP-ribose) polymerase (PARP), glycogen synthase kinase-3 (GSK-3), and various kinases implicated in oncology and metabolic diseases [4] [8]. The structural plasticity allows for tailored electronic and steric properties, facilitating optimization of target affinity and pharmacokinetic parameters. Recent advances highlight their incorporation into clinical candidates for anticancer therapy, particularly through PARP-1 inhibition mechanisms that induce apoptosis in resistant cancer cell lines [8].
Table 1: Therapeutic Applications of Phthalazine Derivatives in Drug Discovery
Therapeutic Area | Molecular Target | Representative Agents | Biological Effect |
---|---|---|---|
Oncology | PARP-1 | Novel phthalazinone-based inhibitors | Apoptosis induction in lung cancer |
Inflammation | COX-2/LOX-5 | Substituted phthalazinones | Dual COX-2/LOX-5 inhibition |
Metabolic Disease | GSK-3 | Thiazolyl-phthalazinone acetamides | Glucose uptake activation |
Cardiovascular | Phosphodiesterase | EG-626 derivatives | Vasorelaxant activity |
CNS Disorders | GABA-A receptor | Triazolophthalazines | Anxiolytic activity |
The specific substitution pattern in 6,7-dimethoxy-2-methyl-1,2-dihydrophthalazin-1-one confers distinct physicochemical and target-binding properties critical for bioactivity. The 6,7-dimethoxy arrangement at the aromatic ring enhances electron density and influences planarity, facilitating π-stacking interactions with hydrophobic enzyme pockets. This substitution mirrors bioactive configurations observed in alkaloids and kinase inhibitors where methoxy groups act as hydrogen bond acceptors [2] [6]. Concurrently, the N2-methyl group introduces torsional constraints that reduce molecular flexibility, potentially enhancing selective binding. This methyl substituent also modulates the lactam-imide tautomeric equilibrium, influencing hydrogen-bonding capacity and dipole moments critical for target recognition [6]. Experimental data confirm these modifications significantly impact solubility and membrane permeability, as evidenced by the compound's calculated logP value of 0.52, indicating balanced hydrophilicity-lipophilicity suitable for cellular penetration [6].
Table 2: Physicochemical Properties of 6,7-Dimethoxy-2-methyl-1,2-dihydrophthalazin-1-one
Property | Value | Method/Description | Biological Relevance |
---|---|---|---|
Molecular Formula | C₁₁H₁₂N₂O₃ | Elemental analysis | Defines elemental composition |
Molecular Weight | 220.23 g/mol | Mass spectrometry | Impacts bioavailability |
logP | 0.52 | Calculated (experimental) | Membrane permeability |
H-Bond Donors | 1 | Computational prediction | Target interaction capacity |
H-Bond Acceptors | 4 | Computational prediction | Solubility and binding |
Fsp³ | 0.27 | Fraction of sp³ carbons | Conformational flexibility |
SMILES | COC1=C(OC)C=C2C(C)=NNC(=O)C2=C1 | Structural notation | Unique chemical identifier |
Systematic naming of 6,7-dimethoxy-2-methyl-1,2-dihydrophthalazin-1-one follows IUPAC conventions where the bicyclic system prioritizes the phthalazine nucleus (IUPAC: 1,2-dihydrophthalazin-1-one). The methoxy groups at positions 6 and 7, and the methyl group at N2, are designated as prefixes in descending numerical order [3]. This scaffold exhibits isosteric relationships with clinically significant heterocycles:
The dihydrophthalazin-1-one tautomer predominates in physiological conditions, stabilized by intramolecular hydrogen bonding between the lactam carbonyl and N2-H (or N2-methyl group). This tautomeric preference distinguishes its reactivity from fully aromatic phthalazines and influences its participation in metal-coordination complexes. X-ray crystallography confirms the planar bicyclic core with slight puckering at the reduced N2-C3 bond [3] [6].
Table 3: Isosteric Replacements and Bioactivity Relationships
Core Structure | Key Substitution Pattern | Isosteric Variation | Pharmacological Outcome |
---|---|---|---|
1,2-Dihydrophthalazin-1-one | 6,7-Dimethoxy, N2-methyl | None (parent compound) | Reference scaffold |
Triazolo[4,3-a]phthalazine | Fused triazole ring | N1→N substitution | Enhanced GABA-A affinity |
Quinazoline-4(3H)-one | Benzene fusion modification | C8a→C replacement | Vasodilatory activity |
Imidazo[1,2-a]pyridine | Reduced ring size | Ring contraction | Kinase inhibition |
Pyridazinone | Diazine isomerism | N2 position shift | Antihypertensive effects |
The systematic designation (CAS 10001-36-2) and canonical SMILES (COC1=C(OC)C=C2C(C)=NNC(=O)C2=C1) provide unambiguous identification for synthetic and regulatory purposes. Isosteric design strategies leveraging this scaffold continue to yield novel bioactive compounds, particularly through modifications at the N2 position and benzene ring substitutions [5] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2